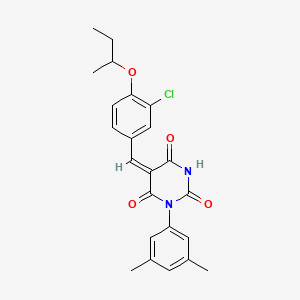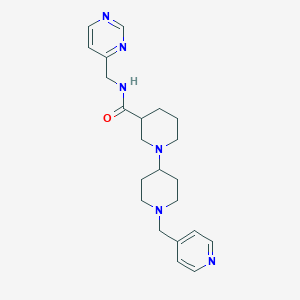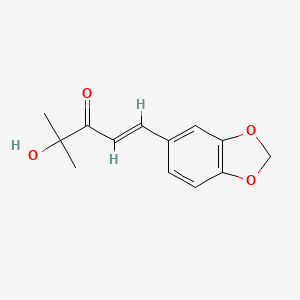![molecular formula C20H18N4OS B5321841 5-(4-phenyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5321841.png)
5-(4-phenyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-phenyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile, also known as TBOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBOA belongs to the class of oxazole derivatives, which are known for their biological activities such as anti-inflammatory, analgesic, and anti-tumor properties.
Mechanism of Action
5-(4-phenyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile binds to the substrate-binding site of glutamate transporters, preventing the uptake of glutamate into glial cells and neurons. This leads to the accumulation of extracellular glutamate, which can activate ionotropic and metabotropic glutamate receptors and modulate synaptic transmission. This compound has been shown to be more potent and selective for glutamate transporters than other inhibitors such as DL-threo-beta-benzyloxyaspartate (DL-5-(4-phenyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile) and L-trans-pyrrolidine-2,4-dicarboxylate (L-TPDC).
Biochemical and Physiological Effects:
This compound has been shown to induce epileptiform activity in hippocampal slices and increase the frequency and amplitude of miniature excitatory postsynaptic currents (mEPSCs) in cultured neurons. It has also been shown to enhance long-term potentiation (LTP) in the hippocampus, a cellular mechanism underlying learning and memory. This compound has been used to investigate the role of glutamate transporters in various neurological disorders, including epilepsy, ischemia, and traumatic brain injury.
Advantages and Limitations for Lab Experiments
5-(4-phenyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile has several advantages for laboratory experiments, including its high potency and selectivity for glutamate transporters, its ability to induce epileptiform activity, and its potential to enhance LTP. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful dose-response experiments are required to determine the optimal concentration of this compound for each experimental paradigm.
Future Directions
5-(4-phenyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile has several potential future directions for research. One area of interest is the development of more potent and selective inhibitors of glutamate transporters for therapeutic applications in neurological disorders. Another area of interest is the investigation of the role of glutamate transporters in other physiological and pathological processes, such as pain, addiction, and depression. This compound can also be used in combination with other drugs or therapies to enhance their efficacy. Finally, the development of new methods for the synthesis of this compound and other oxazole derivatives can lead to the discovery of novel compounds with improved biological activities.
Synthesis Methods
5-(4-phenyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile can be synthesized using various methods, including the reaction of 2-(2-thienyl)vinylamide with ethyl chloroformate, followed by treatment with 4-phenylpiperazine and potassium carbonate in DMF. Another method involves the reaction of 2-(2-thienyl)vinylamine with 4-phenylpiperazine in the presence of potassium carbonate and carbon tetrachloride. The yield of this compound using these methods ranges from 50-70%.
Scientific Research Applications
5-(4-phenyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile has been extensively studied for its potential applications in neuroscience research. It is a potent inhibitor of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation is associated with various neurological disorders such as epilepsy, stroke, and Alzheimer's disease. By inhibiting glutamate transporters, this compound increases the concentration of extracellular glutamate, which can be used to study the physiological and pathological roles of glutamate in the brain.
properties
IUPAC Name |
5-(4-phenylpiperazin-1-yl)-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c21-15-18-20(25-19(22-18)9-8-17-7-4-14-26-17)24-12-10-23(11-13-24)16-5-2-1-3-6-16/h1-9,14H,10-13H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRYPLXROFIEHC-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(N=C(O3)C=CC4=CC=CS4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(N=C(O3)/C=C/C4=CC=CS4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R*,3aR*,7aR*)-1-benzoyl-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5321769.png)

![N-[2-(mesityloxy)ethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5321781.png)
![rel-(4aS,8aR)-6-{[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-isobutyloctahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5321786.png)
![2-{[(benzylamino)sulfonyl]amino}-N-methylethanesulfonamide](/img/structure/B5321787.png)
![(2S)-1-(3-biphenyl-4-yl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-1-oxopentan-2-amine](/img/structure/B5321795.png)

![4-(2-furylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5321803.png)
![1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-3-ol](/img/structure/B5321811.png)

![N-{2-[2-(4-fluorophenyl)azetidin-1-yl]-1,1-dimethyl-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B5321856.png)

![4-phenyl-N-[4-(1-piperidinyl)benzyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5321867.png)